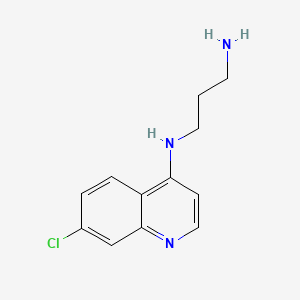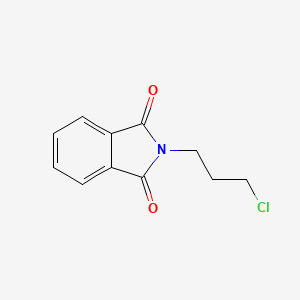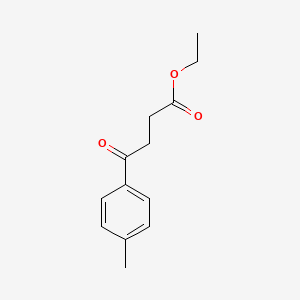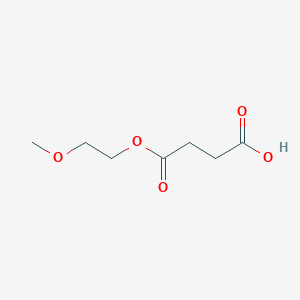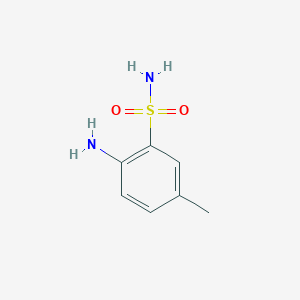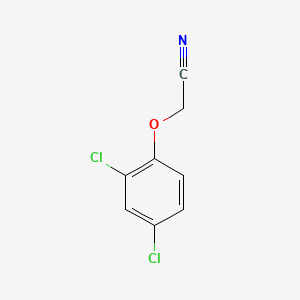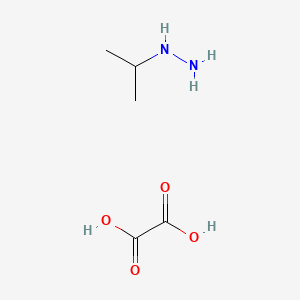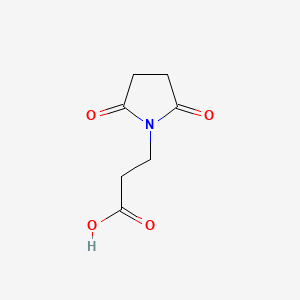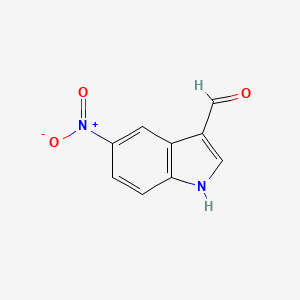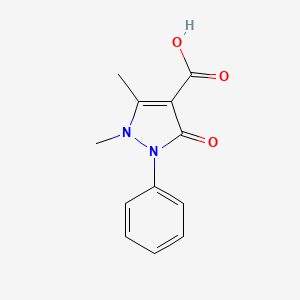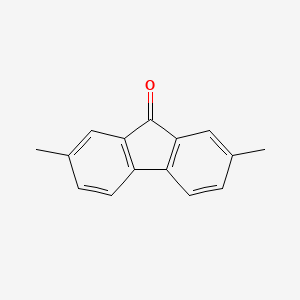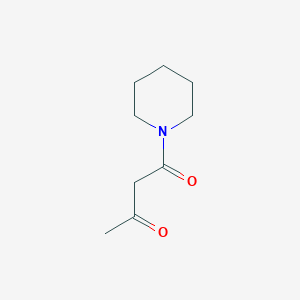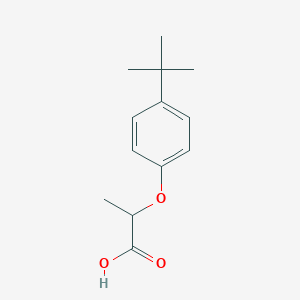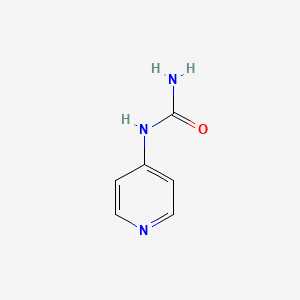
Pyridin-4-ylurea
Übersicht
Beschreibung
Pyridin-4-ylurea is a chemical compound with the molecular formula C6H7N3O. It consists of a six-membered pyridine ring containing a nitrogen atom at position 4, and a urea functional group attached to the pyridine ring at the same position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridin-4-ylurea can be synthesized through a reaction between a pyridine derivative and an isocyanate (R-N=C=O). The reaction typically involves the following steps:
Starting Materials: Pyridine-4-amine and an appropriate isocyanate.
Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridin-4-ylurea undergoes several types of chemical reactions, including:
Hydrolysis: Under strong acidic or basic conditions, the urea group can undergo hydrolysis, breaking the C-N bonds and forming pyridine-4-amine and carbon dioxide.
Substitution Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Hydrolysis: Pyridine-4-amine and carbon dioxide.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pyridin-4-ylurea has several scientific research applications, including:
Enzyme Inhibitors: Urea derivatives containing a pyridyl ring have been explored as potential inhibitors for various enzymes, including cyclin-dependent kinases (CDKs).
Material Science: Pyridylurea derivatives with specific functional groups can be used as building blocks in the synthesis of various materials, such as functionalized metal-organic frameworks (MOFs).
Wirkmechanismus
The mechanism of action of pyridin-4-ylurea involves its ability to form hydrogen bonds and interact with biological molecules. The urea group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Bis(pyridylurea) Ligands: These compounds contain two pyridyl ends separated by various linkers and have been used as anion receptors and building blocks for supramolecular architectures.
Pyridine Derivatives: Compounds such as pyridine-4-amine and pyridine-4-carboxamide share structural similarities with pyridin-4-ylurea.
Eigenschaften
IUPAC Name |
pyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJVRPQWEPOSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157672 | |
| Record name | Urea, 4-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13262-38-9 | |
| Record name | Urea, (4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013262389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 4-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


